2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid
Description
This bicyclic compound (CAS: 2241138-67-8, molecular formula: C₁₁H₁₅F₂NO₅, molecular weight: 279.24) features a strained azabicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 7-position .
Properties
IUPAC Name |
7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-6(9(16)17)7-8(15)12(7,13)14/h6-8H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGHIUZOKPDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid, often referred to as a bicyclic compound, has garnered attention for its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 277.27 g/mol. The compound is characterized by the presence of fluorine atoms, which can significantly influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The structural representation of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H17F2NO4 |
| Molecular Weight | 277.27 g/mol |
| CAS Number | 2241138-67-8 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorinated structure enhances binding affinity due to increased hydrophobic interactions and potential electrostatic interactions with target sites. Research indicates that such compounds can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
A study examining the antimicrobial properties of related bicyclic compounds demonstrated that modifications in the structure, such as fluorination and the introduction of protecting groups like tert-butoxycarbonyl (Boc), can enhance bioactivity against certain pathogens. This suggests that this compound may exhibit similar properties.
Neurotransmitter Modulation
Research on structurally similar compounds has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders. The bicyclic framework may facilitate interactions with neurotransmitter receptors, influencing synaptic transmission and plasticity.
Case Study 1: Synthesis and Evaluation
A synthesis study focused on the production of this compound highlighted its utility as a building block for more complex molecules used in drug development. The study reported successful synthesis routes that maintained high yields and purity levels, allowing for further biological evaluation.
Case Study 2: Structure-Activity Relationship (SAR)
In a SAR analysis involving fluorinated bicyclic compounds, researchers explored how variations in substituents affected biological activity. The findings indicated that the presence of fluorine atoms significantly increased binding affinity to target proteins, leading to enhanced biological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| (1R,3S,6S)-2-(tert-butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid | Bicyclic structure with Boc group | Antimicrobial properties |
| 1-Aminobicyclo[2.2.1]heptane | Lacks protective Boc group | Neurotransmitter modulation |
| 3-Hydroxyazabicyclo[3.3.0]octane | Hydroxyl substitution | Potential antitumor activity |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
| Compound Name | Core Structure | Substituents | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| 2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid | Azabicyclo[4.1.0]heptane | Boc (C-2), 7,7-difluoro, COOH (C-5) | 2241138-67-8 | C₁₁H₁₅F₂NO₅ | 279.24 |
| 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid | Azabicyclo[4.1.0]heptane | Boc (C-5), 2-oxa, 7,7-difluoro, COOH (C-4) | 1822535-60-3 | C₁₁H₁₅F₂NO₅ | 279.24 |
| 3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Bicyclo[2.2.2]octene | Boc (C-3), COOH (C-2), double bond (C-5) | N/A | C₁₄H₂₁NO₄ | 267.15 |
| 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid (non-fluorinated analog) | Azabicyclo[4.1.0]heptane | Boc (C-2), COOH (C-5) | 1239421-67-0 | C₁₂H₁₉NO₄ | 265.28 |
Key Observations :
- Fluorine Substitution: The 7,7-difluoro substitution in the target compound and its oxa-analog (CAS: 1822535-60-3) enhances metabolic stability and electronegativity compared to non-fluorinated analogs like CAS 1239421-67-0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
